Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Overview
Description
“Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate” is an impurity of Vinpocetine . Vinpocetine, isolated from the lesser periwinkle plant, is a derivative of the vinca alkaloid vincamine . It has an effect of cerebral blood-flow enhancing and neuroprotection . Vinpocetine was approved for the treatment of cerebrovascular disorders and age-related memory impairment in Eastern Europe .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.4 . Unfortunately, other physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrido and Naphthyridine Skeletons : Research on the synthesis of related structures, such as pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeletons, highlights methods for creating complex molecules that could serve as frameworks for drug development. For example, Radchenko et al. (2006) developed a seven-step synthesis process for a related compound, demonstrating a methodological approach that could be applicable to synthesizing the compound you're interested in (Radchenko, Balaneva, Denisenko, & Novikov, 2006).
Pharmacological Applications
Autoradiography and Receptor Binding : Studies involving autoradiography and receptor binding, such as those by Fagerholm et al. (2004), investigate compounds for their affinity to specific receptors in the brain, indicating potential applications in neurological research and drug development. Although the study didn't directly involve the compound , the methodologies and findings could be relevant for assessing its biological activities (Fagerholm, Philipp, Hein, & Scheinin, 2004).
Chemical Transformations and New Compound Synthesis
Novel Synthetic Routes : The development of new synthetic routes for complex molecules is crucial in drug synthesis and discovery. For instance, Bakulina et al. (2014) explored transformations involving enamines to synthesize condensed azines, showcasing techniques that might be applicable to creating derivatives of the compound , potentially altering its pharmacological properties (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
properties
IUPAC Name |
methyl (15S,17S,19S)-15-ethyl-17-hydroxy-5-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-21-9-5-10-23-11-8-15-16-12-14(27-2)6-7-17(16)24(18(15)19(21)23)22(26,13-21)20(25)28-3/h6-7,12,19,26H,4-5,8-11,13H2,1-3H3/t19-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVMPXAVQSPCBQ-HJNYFJLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=CC(=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=CC(=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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